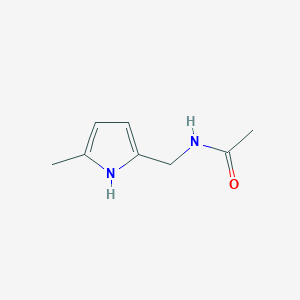
2-(Acetylamino-methyl)-5-methyl-pyrrole
Katalognummer B8300880
Molekulargewicht: 152.19 g/mol
InChI-Schlüssel: QKRFBPOWUMYKGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US04785010
Procedure details


6.0 g (0.06 mol) of acetic anhydride in 20 ml of methylene chloride are added dropwise to 6.4 g (0.06 mol) of 2-(amino-methyl)-5-methyl-pyrrole (compare Example 11) in 20 ml of methylene chloride at 10° C. After a reaction time of 2 hours at room temperature, the mixture is concentrated and the residue is chromatographed over a silica gel column.




Identifiers


|
REACTION_CXSMILES
|
C(O[C:5](=[O:7])[CH3:6])(=O)C.[NH2:8][CH2:9][C:10]1[NH:11][C:12]([CH3:15])=[CH:13][CH:14]=1>C(Cl)Cl>[C:5]([NH:8][CH2:9][C:10]1[NH:11][C:12]([CH3:15])=[CH:13][CH:14]=1)(=[O:7])[CH3:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
6.4 g
|
|
Type
|
reactant
|
|
Smiles
|
NCC=1NC(=CC1)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After a reaction time of 2 hours at room temperature, the mixture is concentrated
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is chromatographed over a silica gel column
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)NCC=1NC(=CC1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
